molecular formula C9H9NS B3187467 Benzeneacetonitrile, 3-(methylthio)- CAS No. 153438-48-3

Benzeneacetonitrile, 3-(methylthio)-

Cat. No.: B3187467
CAS No.: 153438-48-3
M. Wt: 163.24 g/mol
InChI Key: YGPPDGSFUORYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it consists of a benzene ring attached to an acetonitrile group (CH₂CN) and a methylthio moiety.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPPDGSFUORYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Benzeneacetonitrile, 3-(methylthio)- has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzeneacetonitrile, 3-(methylthio)- exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring significantly influence molecular weight, polarity, and reactivity. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Benzeneacetonitrile, 3-(methylthio)- 3-SCH₃, CH₂CN C₉H₉NS ~163.24 (calculated) Moderate polarity; sulfur enhances nucleophilicity
Benzeneacetonitrile, 2-[(trifluoromethyl)thio]- 2-SCF₃, CH₂CN C₉H₆F₃NS 217.21 High electronegativity due to -SCF₃; increased stability
Benzeneacetonitrile, 3-ethoxy-4-nitro 3-OCH₂CH₃, 4-NO₂, CH₂CN C₁₀H₁₀N₂O₃ 218.20 Electron-withdrawing NO₂ group; enhanced acidity
3-(Methylthio)propanoic acid ethyl ester -SCH₃, ester group C₆H₁₂O₂S 148.22 Sulfur-containing ester; volatile aroma compound

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The methylthio (-SCH₃) group in 3-(methylthio)-benzeneacetonitrile is moderately electron-donating, whereas the nitro (-NO₂) group in the 3-ethoxy-4-nitro derivative () is strongly electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions .
  • Molecular Weight and Polarity : The trifluoromethylthio (-SCF₃) substituent in increases molecular weight by ~54 g/mol compared to the methylthio analog, while also enhancing lipophilicity and resistance to oxidation .
Role in Aroma Compounds

These esters, characterized by low odor thresholds, contribute fruity and sulfury notes. For example:

  • 3-(Methylthio)propanoic acid ethyl ester had concentrations of 78.06 µg·kg⁻¹ in Tainong No. 6 pineapple, while its methyl ester reached 622.49 µg·kg⁻¹ in Tainong No. 4 .
  • Comparison with Nitriles : Unlike esters, nitriles like benzeneacetonitrile derivatives are less volatile and more chemically stable, making them suitable for synthetic intermediates rather than aroma applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetonitrile, 3-(methylthio)-
Reactant of Route 2
Reactant of Route 2
Benzeneacetonitrile, 3-(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.